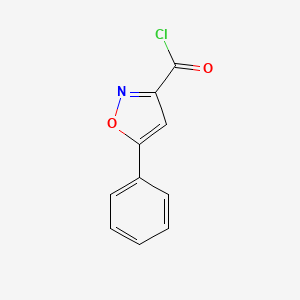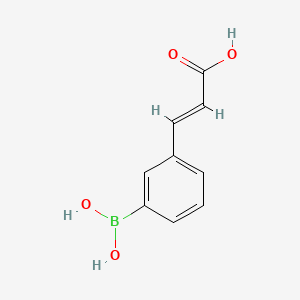
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid is a compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It is part of a class of compounds known as 1,2,4-oxadiazoles, which have been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid, often involves the cyclization of arylamidoxamines with an appropriate aldehyde or ketone . For example, 3-aryl-5-propyl-1,2,4-oxadiazole was synthesized by the manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole, which was obtained from the cyclocondensation of arylamidoxamines with n-butanal .Molecular Structure Analysis
The molecular structure of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid can be determined using various spectroscopic techniques. For instance, the compound’s structure can be studied by single crystal X-ray diffraction method . The compound’s structure can also be confirmed using 1H NMR and 13C NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid can be determined using various techniques. For instance, its melting point can be determined experimentally . Its molecular weight is 218.21 .Scientific Research Applications
Aldose Reductase Inhibition
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid derivatives have been found effective as aldose reductase inhibitors. These compounds exhibit inhibitory levels in the submicromolar range and have shown promising in vivo activity, including the prevention of cataract development in animal models (La Motta et al., 2008).
Anticancer Evaluation
Some derivatives of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid have been synthesized and evaluated for their anticancer potential. These compounds have been tested in vitro against various cancer cell lines and shown promising results (Salahuddin et al., 2014).
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole moiety have been synthesized and tested for antibacterial and antifungal activities. These compounds showed effective results against various bacterial and fungal strains (Gupta et al., 2008).
Synthesis and Structural Studies
The synthesis and characterization of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid derivatives have been extensively studied. These studies provide insights into the molecular structures and properties of these compounds, aiding in the development of novel derivatives with enhanced biological activities (Vivona et al., 1980).
Lanthanide Complexes
Lanthanide complexes of {(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid have been synthesized and characterized. These complexes exhibit significant in vitro antibacterial activity, especially against Escherichia coli (Win et al., 2012).
Future Directions
The future directions for the study of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid and similar compounds could involve further exploration of their anti-infective properties and potential applications in drug discovery . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)6-8-11-10(12-15-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUATJKDOQCWME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279791 |
Source


|
| Record name | 3-Phenyl-1,2,4-oxadiazole-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid | |
CAS RN |
27349-43-5 |
Source


|
| Record name | 3-Phenyl-1,2,4-oxadiazole-5-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27349-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-1,2,4-oxadiazole-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1365435.png)

![(2E)-3-{N-[(N-phenylcarbamoyl)amino]carbamoyl}prop-2-enoic acid](/img/structure/B1365445.png)
![(E)-4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365446.png)
![(E)-4-[4-[(3,5-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365451.png)
![4-[N'-(3-Hydroxy-naphthalene-2-carbonyl)-hydrazino]-4-oxo-but-2-enoic acid](/img/structure/B1365456.png)

![(2E)-3-{N-[2-(4-methoxyphenyl)acetylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1365458.png)

![3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid](/img/structure/B1365462.png)

![(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine](/img/structure/B1365464.png)
